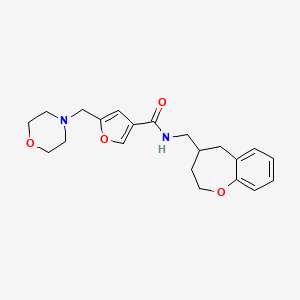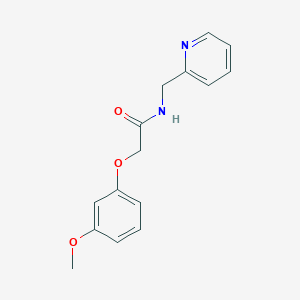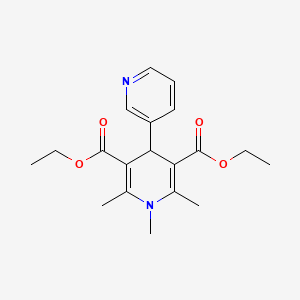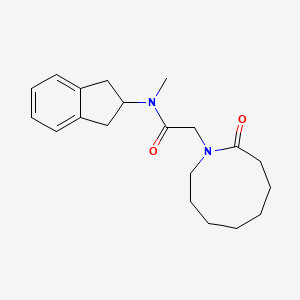![molecular formula C17H27N5O3 B5678242 N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)
N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a class of chemicals that are of interest for their unique structural and chemical properties. These compounds are often studied for their potential in various scientific applications, excluding drug use and dosage.
Synthesis Analysis
The synthesis of similar compounds often involves intricate processes, including the formation of pyrazolo[1,5-a][1,4]diazepine derivatives through reactions involving amino pyrazole carboxamides and specific reagents like benzylthiol or thiophenols to form tetrahydro-1H-pyrazolo derivatives (Bol’but, Kemskii, & Vovk, 2014). Another method includes cyclocondensation reactions leading to the formation of hexahydro-1H-pyrazolo derivatives (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family can be elucidated through spectroscopic methods, including NMR and mass spectrometry. These techniques help in identifying the positions of substituents on the heterocyclic skeleton, crucial for understanding the chemical behavior of the compound (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The reactivity of such compounds can include interactions with various reagents to form new derivatives, showcasing their versatile chemical properties. For instance, reactions with hydrazine hydrate can lead to the formation of hydrazinyl derivatives and further hydrolytic recyclization to yield amino-triazinyl-pyrazoles (Kemskii, Bol’but, & Vovk, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are significant for the application and handling of these compounds. These properties can be determined through crystalline structure analysis and physicochemical characterization methods.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for predicting the behavior of these compounds in chemical reactions and potential applications in synthesis and industry.
References:
- Bol’but, A. V., Kemskii, S., & Vovk, M. V. (2014). 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones. Russian Journal of Organic Chemistry, 50, 685-690. Link.
- Kemskii, S., Bol’but, A. V., Pirozhenko, V. V., & Vovk, M. V. (2014). Synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles, -carboxamides, and -carboxylic acids. Russian Journal of Organic Chemistry, 50, 1639-1643. Link.
- Girreser, U., Rösner, P., & Vasilev, A. (2016). Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted (13) C NMR shifts - a case study. Drug Testing and Analysis, 8(7), 668-75. Link.
- Kemskii, S., Bol’but, A. V., & Vovk, M. V. (2015). Synthesis of 2-unsubstituted 2,3,5,6,7,8-hexahydropyrazolo[4,3-d][1,2]diazepinone-8-carboxylates. Russian Journal of Organic Chemistry, 51, 1481-1487. Link.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[[(2-methyloxolane-2-carbonyl)amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-17(6-4-9-25-17)15(23)18-11-13-10-14-12-21(16(24)20(2)3)7-5-8-22(14)19-13/h10H,4-9,11-12H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFCHGPWUJRLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5678176.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)
![rel-(3R,4S)-4-cyclopropyl-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5678203.png)


![(1S*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5678224.png)
![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5678229.png)
![3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5678236.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B5678237.png)

